N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(phenylsulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(phenylsulfonyl)propanamide is a complex organic compound that features a furan ring, a thiomorpholine moiety, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(phenylsulfonyl)propanamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Thiomorpholine Introduction: Thiomorpholine can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the furan ring is replaced by the thiomorpholine moiety.
Phenylsulfonyl Group Addition: The phenylsulfonyl group is typically introduced through sulfonylation reactions, using reagents such as phenylsulfonyl chloride in the presence of a base.
Amide Bond Formation: The final step involves the formation of the amide bond, which can be achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(phenylsulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives or other reduced forms.
Substitution: The thiomorpholine and phenylsulfonyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted thiomorpholine or phenylsulfonyl derivatives.
Scientific Research Applications
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(phenylsulfonyl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with unique properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(phenylsulfonyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and thiomorpholine moiety can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-2-yl)-2-piperidinoethyl)-3-(phenylsulfonyl)propanamide
- N-(2-(furan-2-yl)-2-morpholinoethyl)-3-(phenylsulfonyl)propanamide
Uniqueness
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(phenylsulfonyl)propanamide is unique due to the presence of the thiomorpholine moiety, which can impart different chemical and biological properties compared to its analogs with piperidine or morpholine rings. This uniqueness can be leveraged in the design of compounds with specific desired properties, such as increased stability, selectivity, or bioavailability.
Biological Activity
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(phenylsulfonyl)propanamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H24N2O4S
- Molecular Weight : 408.5 g/mol
- CAS Number : 2034342-85-1
This compound features a furan moiety, a thiomorpholine ring, and a phenylsulfonyl group, which are known to contribute to its biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. The presence of the furan ring is significant as compounds containing furan have demonstrated anti-inflammatory and anticancer properties in previous studies.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that furan derivatives can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway.
Table 1: Cytotoxic Effects on Cancer Cell Lines
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
Furan Derivative A | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
Furan Derivative B | HepG2 (Liver Cancer) | 20 | Cell cycle arrest |
This compound | A549 (Lung Cancer) | TBD | TBD |
Note: TBD indicates that specific IC50 values for this compound are yet to be determined.
Case Studies
- Study on Furan Derivatives : A study published in Pharmaceutical Research highlighted that furan-containing compounds exhibit significant anti-inflammatory activity by inhibiting the expression of COX-2 and TNF-alpha in lipopolysaccharide-stimulated macrophages . This provides a potential framework for studying this compound's effects.
- Cytotoxicity Evaluation : In another study focusing on structurally related compounds, researchers found that certain furan derivatives displayed selective cytotoxicity against tumor cells while sparing normal cells . This selectivity is crucial for developing therapeutic agents with fewer side effects.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c22-19(8-14-27(23,24)16-5-2-1-3-6-16)20-15-17(18-7-4-11-25-18)21-9-12-26-13-10-21/h1-7,11,17H,8-10,12-15H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEZILMGHLIQPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.